molecular formula C7H9N5O B14350782 2-Amino-6-methyl-2,3-dihydropteridin-4(1H)-one CAS No. 91300-48-0

2-Amino-6-methyl-2,3-dihydropteridin-4(1H)-one

Cat. No.: B14350782
CAS No.: 91300-48-0
M. Wt: 179.18 g/mol
InChI Key: CNAJSHUAECXROV-UHFFFAOYSA-N
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Description

2-Amino-6-methyl-2,3-dihydropteridin-4(1H)-one is a heterocyclic compound that belongs to the pteridine family. Pteridines are known for their biological significance, particularly in the context of folate metabolism and as cofactors in various enzymatic reactions. This compound’s unique structure makes it an interesting subject for chemical and biological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-methyl-2,3-dihydropteridin-4(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the condensation of 2,4,5-triaminopyrimidine with an appropriate aldehyde or ketone, followed by cyclization and oxidation steps.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and stringent quality control measures to maintain consistency.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-methyl-2,3-dihydropteridin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pteridine ring.

    Substitution: Substitution reactions can introduce new functional groups, altering the compound’s properties.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pteridine derivatives with different oxidation states, while substitution reactions can introduce various functional groups.

Scientific Research Applications

2-Amino-6-methyl-2,3-dihydropteridin-4(1H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its role in enzymatic reactions and metabolic pathways.

    Medicine: Investigated for potential therapeutic applications, including as enzyme inhibitors or in drug design.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-6-methyl-2,3-dihydropteridin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-hydroxy-6-methylpteridine: Similar structure but with a hydroxyl group at the 4-position.

    2-Amino-6-methylpteridine: Lacks the dihydro component, resulting in different chemical properties.

    2,4-Diamino-6-methylpteridine: Contains an additional amino group, altering its reactivity.

Uniqueness

2-Amino-6-methyl-2,3-dihydropteridin-4(1H)-one is unique due to its specific substitution pattern and dihydropteridine ring structure. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

91300-48-0

Molecular Formula

C7H9N5O

Molecular Weight

179.18 g/mol

IUPAC Name

2-amino-6-methyl-2,3-dihydro-1H-pteridin-4-one

InChI

InChI=1S/C7H9N5O/c1-3-2-9-5-4(10-3)6(13)12-7(8)11-5/h2,7H,8H2,1H3,(H,9,11)(H,12,13)

InChI Key

CNAJSHUAECXROV-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C2C(=N1)C(=O)NC(N2)N

Origin of Product

United States

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